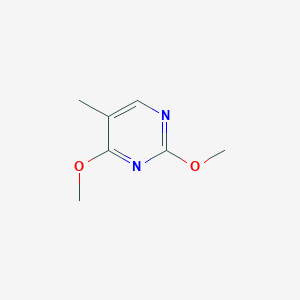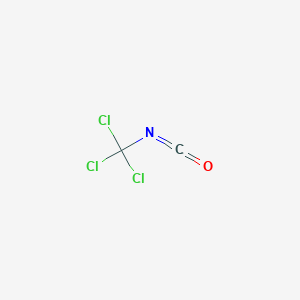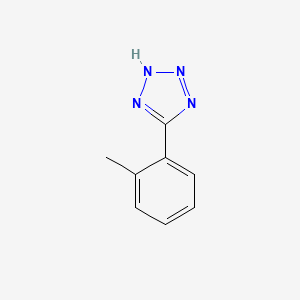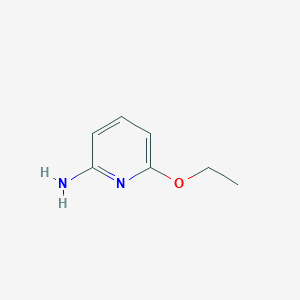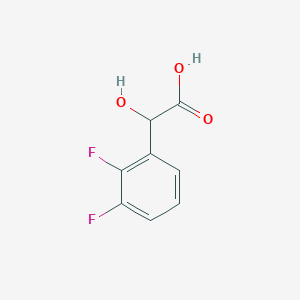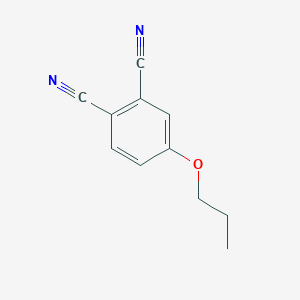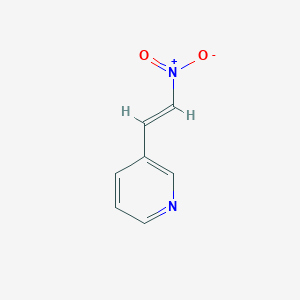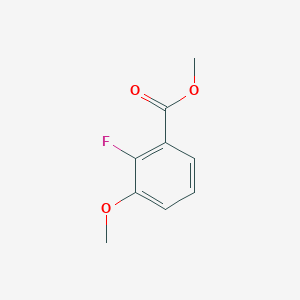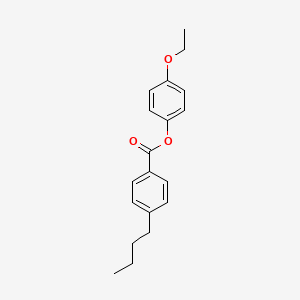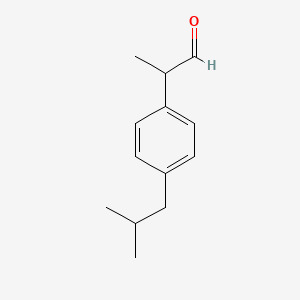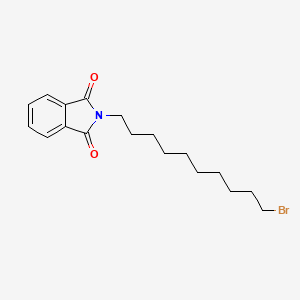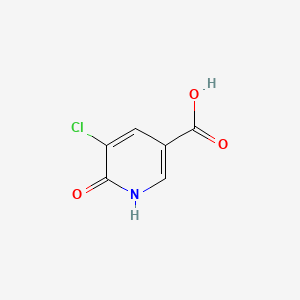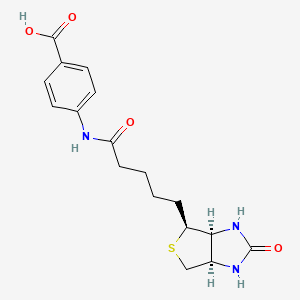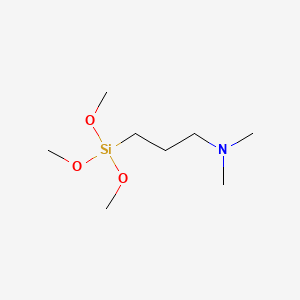
1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-
Descripción general
Descripción
1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)- is a useful research compound. Its molecular formula is C8H21NO3Si and its molecular weight is 207.34 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
N,N-Dimethyl-3-(trimethoxysilyl)propan-1-amine is primarily targeted at surfaces of various materials, including glass, metals, and polymers . The compound acts as a coupling agent, promoting adhesion between different materials .
Mode of Action
The mode of action of N,N-Dimethyl-3-(trimethoxysilyl)propan-1-amine involves the formation of a stable bond with the material surface. The trimethoxysilyl group in the compound reacts with the hydroxyl groups on the surface, forming a strong siloxane bond . This results in the compound being firmly attached to the surface, providing a modified surface with enhanced properties .
Biochemical Pathways
The compound’s reaction with the surface can be considered a pathway, leading to downstream effects such as improved adhesion, increased hydrophobicity, and enhanced surface properties .
Result of Action
The result of N,N-Dimethyl-3-(trimethoxysilyl)propan-1-amine’s action is a modified surface with improved properties. The compound can enhance the adhesion between different materials, increase the hydrophobicity of surfaces, and improve other surface properties .
Action Environment
The action of N,N-Dimethyl-3-(trimethoxysilyl)propan-1-amine can be influenced by environmental factors such as temperature, humidity, and the presence of other chemicals. For example, the compound’s reaction with the surface is facilitated by moisture, but excessive moisture can lead to hydrolysis of the compound . Additionally, the compound’s stability and efficacy can be affected by factors such as pH and the presence of other reactive species .
Propiedades
IUPAC Name |
N,N-dimethyl-3-trimethoxysilylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21NO3Si/c1-9(2)7-6-8-13(10-3,11-4)12-5/h6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOYHIUHPGORLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC[Si](OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062498 | |
| Record name | 1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2530-86-1 | |
| Record name | (Dimethylaminopropyl)trimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2530-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002530861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethyl-3-(trimethoxysilyl)propylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.988 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)- contribute to the catalytic activity of functionalized silica gel?
A: 1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)- acts as a linker molecule, anchoring transition metal ions like iron (Fe) and copper (Cu) onto the surface of silica gel [, ]. This functionalization is crucial for catalytic activity. The amine group in DATS coordinates with the metal ions, forming a complex. This complexation enhances the reactivity of the metal ions, enabling them to catalyze oxidation reactions more effectively.
Q2: What specific oxidation reactions have been successfully catalyzed by silica gel functionalized with 1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)- and metal ions?
A: The research demonstrates the effectiveness of this functionalized silica gel in the oxidation of cyclohexane using oxygen (O2) as the oxidizing agent [, ]. The reported products are cyclohexanol and cyclohexanone. Interestingly, these reactions can occur at relatively mild conditions, even at room temperature, highlighting the catalytic power of this system [].
Q3: Are there any differences in catalytic activity observed when different metal ions are used in conjunction with 1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)- functionalized silica gel?
A: Yes, the research indicates structural differences between silica gel functionalized with iron (FS-1{Fe}) and copper (FS-1{Cu}) []. While the exact impact on catalytic activity isn't fully elucidated in these studies, it's highly probable that the choice of metal ion influences the selectivity and efficiency of the catalyzed oxidation reaction. Further research is needed to fully characterize these differences.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


